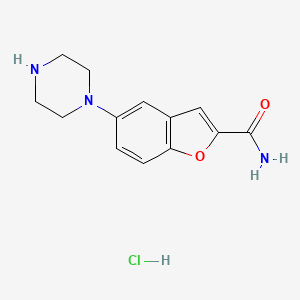

5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride

Description

5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride (CAS: 913730-87-7) is a benzofuran derivative with a piperazine substituent at the 5-position and a carboxamide group at the 2-position. It is a key intermediate in synthesizing vilazodone hydrochloride (Viibryd®), a serotonin reuptake inhibitor and 5-HT1A partial agonist approved for major depressive disorder . The compound’s molecular formula is C13H15N3O2·HCl (free base: 245.28 g/mol + HCl), and it is synthesized via cyclization, amidation, and substitution reactions starting from 5-bromosalicylaldehyde . Its structural simplicity contrasts with vilazodone, which incorporates an indole-butyl-piperazine extension .

Propriétés

IUPAC Name |

5-piperazin-1-yl-1-benzofuran-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2.ClH/c14-13(17)12-8-9-7-10(1-2-11(9)18-12)16-5-3-15-4-6-16;/h1-2,7-8,15H,3-6H2,(H2,14,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHFBKJOBNGOGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625898 | |

| Record name | 5-(Piperazin-1-yl)-1-benzofuran-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913730-87-7 | |

| Record name | 5-(Piperazin-1-yl)-1-benzofuran-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride involves multiple steps. One common method includes the reaction of 5-bromo-2-furoic acid with piperazine in the presence of a base to form 5-(Piperazin-1-yl)benzofuran-2-carboxamide. The hydrochloride salt is then formed by reacting the amide with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the benzofuran ring.

Reduction: Reduced amide derivatives.

Substitution: Substituted piperazine derivatives.

Applications De Recherche Scientifique

5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals.

Biology: Employed in studies involving enzyme inhibition and receptor binding.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Benzothiophene Derivatives ()

Compounds 48–54 and 58–59 in share structural motifs but differ in core and substituents:

- Core : The target compound uses a benzofuran core, while analogs like 48–54 use benzothiophene. Benzothiophene’s sulfur atom increases lipophilicity compared to benzofuran’s oxygen, affecting pharmacokinetics .

- Substituents: Compound 58: 6-(4-Morpholinophenyl)-N-(piperidin-4-ylmethyl)-benzofuran-2-carboxamide hydrochloride. Morpholino (electron-withdrawing) vs. piperazinyl (basic, protonatable) alters solubility and receptor interactions . Compound 59: 6-(4-(Piperazin-1-yl)phenyl)-benzofuran-2-carboxamide hydrochloride. Piperazine is attached to a phenyl ring, unlike the direct 5-piperazinyl substitution in the target compound, leading to steric and electronic differences .

Vilazodone Hydrochloride ()

Vilazodone (C26H28ClN5O2, 478.00 g/mol) incorporates the target compound as a substructure but adds a 4-(5-cyanoindol-3-yl)butyl chain. This extension enhances serotonin transporter (SERT) binding (IC50 = 0.5 nM) and 5-HT1A partial agonism (IC50 = 0.2 nM), which the target compound lacks . Vilazodone’s synthesis involves coupling the target compound with 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile, followed by catalytic hydrogenation .

Ziprasidone-Related Compounds ()

Ziprasidone-related compounds (e.g., USP Related Compound B) feature benzisothiazole and piperazine groups. Unlike the target compound’s benzofuran core, benzisothiazole’s sulfur and nitrogen enhance dopamine D2 and serotonin 5-HT2A receptor affinity, indicating divergent therapeutic applications .

Piperazine-Containing Antidepressants

- Trazodone : A triazolopyridine derivative with a chlorophenyl-piperazine side chain. Its mechanism (5-HT2A antagonism) differs from vilazodone’s dual action, highlighting how piperazine positioning modulates target specificity.

- Aripiprazole: A quinolinone with a piperazine chain. Unlike the target compound’s carboxamide, aripiprazole’s hydroxyl group contributes to partial dopamine agonism.

Physicochemical and Pharmacokinetic Properties

Activité Biologique

5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride is a compound of significant interest in pharmacological research, particularly due to its role as a synthetic intermediate in the preparation of Vilazodone, an antidepressant. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 245.28 g/mol. The compound features a benzofuran core substituted with a piperazine ring and a carboxamide group, which are critical for its biological activity.

The primary mechanism of action for this compound is its function as a serotonin modulator . It is believed to interact with serotonin receptors, particularly the 5-HT1A receptor subtype, which plays a crucial role in mood regulation. This interaction can enhance serotonergic neurotransmission, contributing to its antidepressant effects .

Key Mechanisms:

- Serotonin Receptor Modulation : Enhances serotonin signaling by acting on specific receptor subtypes.

- Dopamine Receptor Interaction : Some studies suggest potential interactions with dopamine receptors, influencing mood and behavior .

Antidepressant Activity

Research indicates that this compound exhibits significant antidepressant-like effects in animal models. Studies have shown that administration of this compound can lead to reduced immobility in forced swim tests, which is indicative of antidepressant activity.

Cellular Mechanisms

The compound affects various cellular processes:

- Gene Expression : Alters the expression of genes involved in neurotransmitter signaling and neuroplasticity.

- Cell Signaling : Modulates pathways associated with stress response and neuronal survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antidepressant Efficacy :

- Neuroprotective Effects :

- Behavioral Studies :

Dosage and Toxicity

The effects of this compound vary significantly with dosage:

- Low Doses : Associated with beneficial effects on mood and anxiety without significant side effects.

- High Doses : Potential for toxicity including cytotoxicity and adverse behavioral effects has been observed .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.